4-Propylpyridin-2-amine
Overview
Description
Scientific Research Applications
Comparative Carcinogenicity Studies
- Study on Carcinogenicity of Food Pyrolysis Products : Research by Dooley et al. (1988) explored the carcinogenicity of 2-amino-5-phenylpyridine (2-APP), a compound structurally similar to 4-aminobiphenyl (4-ABP), a known carcinogen. This study found no treatment-related neoplastic lesions for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP, suggesting the potential safety of 2-APP in food products (Dooley et al., 1988).
Chemical Synthesis and Catalysis
- Amination of Aryl Halides Using Copper Catalysis : A study by Lang et al. (2001) demonstrated the conversion of bromopyridine into aminopyridine using Cu2O catalysis, a process that features low catalyst loading and mild reaction conditions. This protocol is significant for the amination of a variety of aryl halides (Lang et al., 2001).
Polymerization and Material Synthesis
- Synthesis of Octahedral Group 4 Metal Complexes : Fuhrmann et al. (1996) researched the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes were shown to be active in the oligo- and polymerization of certain hydrocarbons, highlighting their potential in material synthesis (Fuhrmann et al., 1996).
Photoredox Catalysis
- Redox-Activated Amines in Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This approach is scalable, offers a broad substrate scope, and operates under mild conditions, showcasing the versatility of amines in synthetic chemistry (Ociepa et al., 2018).
Sensor Development
- Dendrimers as Fluorescent Sensors : Research by Balzani et al. (2000) focused on the use of poly(propylene amine) dendrimers as fluorescent sensors. The study found that the fluorescence of the dansyl units in these dendrimers is quenched upon incorporation of Co2+ ions, suggesting applications in sensing and detection technologies (Balzani et al., 2000).
Analytical Applications
- Structure Analyses of Oligosaccharides : Hase et al. (1978) developed a method for analyzing oligosaccharides by tagging the reducing end sugars with a fluorescent 2-aminopyridine derivative. This approach aids in determining polymerization degree, sugar unit sequence, linkage points, and creating fingerprints, demonstrating the utility of aminopyridines in analytical chemistry (Hase et al., 1978).
Catalysis for Organic Synthesis
- Amidine-functionalized Metal-Organic Frameworks : Safarifard et al. (2015) explored the use of an amine-functionalized metal-organic framework as a catalyst for synthesizing tetrahydro-chromenes, highlighting its high efficiency and reusability (Safarifard et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 4-Propylpyridin-2-amine are not mentioned in the literature, research in the field of amines and their derivatives is ongoing. This includes the development of new synthetic methods, exploration of their biological activities, and their use in the development of new drugs .
Mechanism of Action
Target of Action
It’s known that pyrimidines, a class of compounds to which 4-propylpyridin-2-amine belongs, exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Based on its classification as a pyrimidine derivative, it’s plausible that it interacts with its targets by inhibiting their activity, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory properties, it may influence pathways related to inflammation and immune response .
Result of Action
As a pyrimidine derivative with potential anti-inflammatory properties, it may help in reducing inflammation and modulating immune response .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, which 4-Propylpyridin-2-amine is a part of, is involved in various biological processes . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Related compounds in the pyrrolidine family have been shown to have various effects on cells . For example, pyrrolidine derivatives have been found to have anti-inflammatory effects, potentially through their interaction with certain inflammatory mediators .
Molecular Mechanism
It is known that the pyrrolidine ring, which is a part of this compound, can interact with various biomolecules . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been directly studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Related compounds in the pyrrolidine family have been found to restore glucose metabolism and ameliorate dyslipidaemia associated with type 2 diabetes .
Transport and Distribution
There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Understanding how a compound is transported and distributed within cells and tissues is crucial for understanding its biochemical effects .
Subcellular Localization
Understanding the subcellular localization of a compound is important for understanding its activity or function .
Properties
IUPAC Name |
4-propylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,2-3H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOAYCJQTWSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427455 | |
Record name | 4-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61702-15-6 | |
Record name | 4-propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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